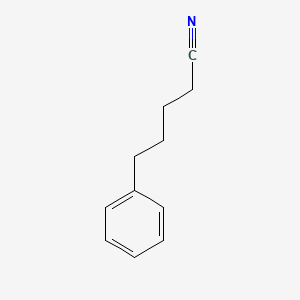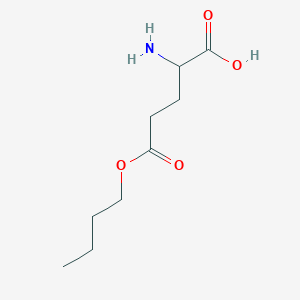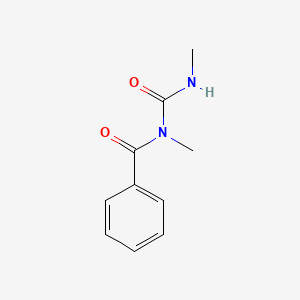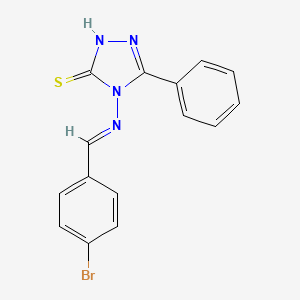
4-((4-Chlorobenzyl)oxy)-N'-((2-hydroxy-1-naphthyl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Common solvents used in such reactions include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzohydrazide
- N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
332146-95-9 |
|---|---|
Molecular Formula |
C25H19ClN2O3 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H19ClN2O3/c26-20-10-5-17(6-11-20)16-31-21-12-7-19(8-13-21)25(30)28-27-15-23-22-4-2-1-3-18(22)9-14-24(23)29/h1-15,29H,16H2,(H,28,30)/b27-15+ |
InChI Key |
XQQKAHVAPHGGHU-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)


![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)






